Cas no 1245823-79-3 (1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride)

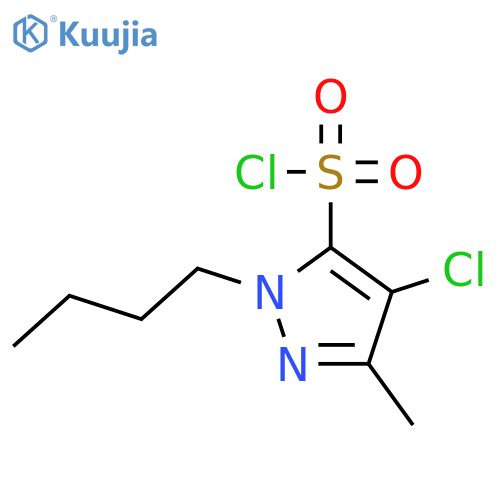

1245823-79-3 structure

商品名:1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride

CAS番号:1245823-79-3

MF:C8H12Cl2N2O2S

メガワット:271.164078712463

MDL:MFCD15976369

CID:3160231

PubChem ID:50896523

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride

- EN300-232409

- 2-butyl-4-chloro-5-methyl-pyrazole-3-sulfonyl chloride

- 1245823-79-3

- STL583959

- AKOS005169193

- 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonylchloride

- 2-butyl-4-chloro-5-methylpyrazole-3-sulfonyl chloride

-

- MDL: MFCD15976369

- インチ: InChI=1S/C8H12Cl2N2O2S/c1-3-4-5-12-8(15(10,13)14)7(9)6(2)11-12/h3-5H2,1-2H3

- InChIKey: YKMMIGWTQNEYBH-UHFFFAOYSA-N

- ほほえんだ: CCCCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 269.9996542Da

- どういたいしつりょう: 269.9996542Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232409-0.5g |

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |

1245823-79-3 | 95% | 0.5g |

$353.0 | 2024-06-20 | |

| Enamine | EN300-232409-0.1g |

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |

1245823-79-3 | 95% | 0.1g |

$132.0 | 2024-06-20 | |

| Enamine | EN300-232409-5.0g |

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |

1245823-79-3 | 95% | 5.0g |

$1364.0 | 2024-06-20 | |

| Enamine | EN300-232409-2.5g |

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |

1245823-79-3 | 95% | 2.5g |

$923.0 | 2024-06-20 | |

| Enamine | EN300-232409-0.05g |

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |

1245823-79-3 | 95% | 0.05g |

$88.0 | 2024-06-20 | |

| Enamine | EN300-232409-1.0g |

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |

1245823-79-3 | 95% | 1.0g |

$470.0 | 2024-06-20 | |

| Enamine | EN300-232409-1g |

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |

1245823-79-3 | 1g |

$470.0 | 2023-09-15 | ||

| Enamine | EN300-232409-10g |

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |

1245823-79-3 | 10g |

$2024.0 | 2023-09-15 | ||

| Ambeed | A1074223-5g |

1-Butyl-4-chloro-3-methyl-1h-pyrazole-5-sulfonyl chloride |

1245823-79-3 | 95% | 5g |

$1114.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1789341-250mg |

1-Butyl-4-chloro-3-methyl-1h-pyrazole-5-sulfonyl chloride |

1245823-79-3 | 98% | 250mg |

¥8516.00 | 2024-08-09 |

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

1245823-79-3 (1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride) 関連製品

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1245823-79-3)1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):346.0/1003.0